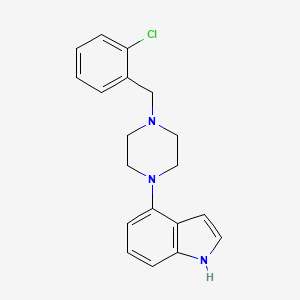

5-HT7 agonist 1

Descripción

Significance of the Serotonin (B10506) 5-HT7 Receptor in Neurotransmission and Physiological Regulation

Serotonin (5-hydroxytryptamine, 5-HT) is a vital neurotransmitter that modulates numerous processes within the central and peripheral nervous systems wikipedia.orgnih.gov. The 5-HT7 receptor, a G protein-coupled receptor (GPCR), is a key mediator of serotonin's effects, influencing a broad spectrum of physiological and psychological functions nih.govfrontiersin.orgpatsnap.commolbiolcell.orgwikipedia.org. Its widespread expression in brain regions such as the thalamus, hypothalamus, hippocampus, and cerebral cortex underscores its critical roles nih.govpnas.orgfrontiersin.orgnih.gov.

The 5-HT7R is intricately involved in the regulation of mood, learning, and memory, particularly within the hippocampus nih.govpnas.orgnih.govmdpi.comsdbonline.orgsnmjournals.org. Dysregulation of 5-HT7R signaling has been implicated in various neuropsychiatric disorders, including depression, anxiety, and schizophrenia nih.govfrontiersin.orgmolbiolcell.orgpnas.orgfrontiersin.orgmdpi.comeurekaselect.com. Furthermore, this receptor plays a significant role in modulating circadian rhythms and sleep patterns, thermoregulation, and pain perception frontiersin.orgpatsnap.comwikipedia.orgpnas.orgnih.govmdpi.comsdbonline.org. Understanding the precise mechanisms by which the 5-HT7R exerts these influences is paramount for developing targeted therapeutic strategies.

Overview of 5-HT7 Receptor Agonists as Research Tools

5-HT7 receptor agonists are compounds that bind to and activate the 5-HT7R, mimicking the action of the endogenous neurotransmitter serotonin frontiersin.orgpatsnap.com. These agonists are indispensable research tools, enabling scientists to investigate the receptor's physiological and pathological roles in detail patsnap.comnih.govmdpi.com. By selectively activating the 5-HT7R, researchers can probe its downstream signaling pathways, typically involving the Gs protein and the subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP) nih.govfrontiersin.orgpatsnap.comwikipedia.orgnih.gov.

The development of selective and potent 5-HT7 receptor agonists has been an active area of research, driven by the need for precise tools to study receptor function and explore therapeutic potential nih.govsnmjournals.orgeurekaselect.comnih.govacs.org. While challenges remain in achieving absolute selectivity and optimal pharmacokinetic properties for all agonists, several compounds have emerged as valuable research agents. AS-19 is frequently utilized as a common research tool agonist for the 5-HT7 receptor nih.govnih.gov. Other notable examples include LP-211, characterized as a high-affinity, selective, and brain-permeant agonist demonstrating pro-cognitive effects mdpi.comfrontiersin.org, and LP-44, recognized for its high affinity and selectivity biospace.com. These agonists are employed in various experimental models to elucidate the receptor's involvement in cellular processes and behavior, thereby advancing our understanding of neurological and psychiatric conditions nih.govpnas.orgsnmjournals.orgfondazionetelethon.it.

Historical Context of 5-HT7 Receptor Discovery and Ligand Development

The 5-HT7 receptor was first cloned and characterized in 1993 by multiple independent research groups nih.govfrontiersin.orgwikipedia.orgnih.govnih.govacs.org. This discovery marked a significant expansion in the known family of serotonin receptors. Early pharmacological investigations sometimes utilized compounds with broader receptor activity, such as 8-OH-DPAT, which was later identified as acting on both 5-HT1A and 5-HT7 receptors, necessitating a re-evaluation of prior experimental findings mdpi.comnih.gov.

Since its discovery, significant efforts have been dedicated to developing ligands with improved potency, selectivity, and pharmacokinetic profiles suitable for research and potential therapeutic applications nih.govsnmjournals.orgeurekaselect.comnih.govacs.org. This ongoing ligand development aims to provide researchers with more refined tools to dissect the complex functions of the 5-HT7 receptor and its contribution to various physiological and pathological states.

Representative 5-HT7 Receptor Agonists: In Vitro Characterization

Structure

3D Structure

Propiedades

IUPAC Name |

4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3/c20-17-5-2-1-4-15(17)14-22-10-12-23(13-11-22)19-7-3-6-18-16(19)8-9-21-18/h1-9,21H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHUKLQDWXAECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324542 | |

| Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727402 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

334974-31-1 | |

| Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacology of 5 Ht7 Receptor Agonists

5-HT7 Receptor Coupling and G Protein Interactions

The 5-HT7 receptor is known to interact with multiple G protein subtypes, primarily Gs and G12, leading to distinct intracellular signaling outcomes.

The canonical signaling pathway for the 5-HT7 receptor involves its coupling to the stimulatory G protein, Gs. nih.govwikipedia.orgebi.ac.ukresearchgate.netfrontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.netd-nb.infonih.gov Upon agonist binding, the 5-HT7 receptor activates adenylyl cyclase (AC), an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govwikipedia.orgebi.ac.ukresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net This increase in intracellular cAMP levels serves as a critical second messenger, initiating downstream signaling cascades. Studies have also indicated a phenomenon termed "inverse coupling," where the 5-HT7 receptor may bind to Gs protein even in its inactive state, potentially counteracting its high basal activity. researchgate.netmolbiolcell.org

Beyond its interaction with Gs, the 5-HT7 receptor also couples to the G12 family of G proteins. nih.govresearchgate.netmdpi.commdpi.comd-nb.inforesearchgate.netnih.govjneurosci.orgresearchgate.net Activation of G12 proteins leads to the activation of small GTPases belonging to the Rho family, notably RhoA and Cdc42, and to a lesser extent Rac1. nih.govmdpi.commdpi.comd-nb.infonih.govjneurosci.orgresearchgate.net This pathway is instrumental in regulating cellular morphology, cytoskeletal dynamics, gene transcription via mechanisms such as serum response element (SRE) activation, and processes like filopodia formation and synaptogenesis. nih.govmdpi.commdpi.comnih.govjneurosci.orgresearchgate.netfrontiersin.org

Intracellular Signaling Cascades Mediated by 5-HT7 Receptor Agonist Activation

The activation of G proteins by 5-HT7 receptor agonists triggers a series of intracellular events that ultimately modulate cellular function.

The primary downstream effect of Gs protein coupling is the elevation of intracellular cAMP concentrations. nih.govwikipedia.orgebi.ac.ukresearchgate.netfrontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.netd-nb.info Elevated cAMP levels are crucial for activating various downstream effectors, including protein kinase A. nih.govebi.ac.ukresearchgate.netfrontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.netd-nb.inforesearchgate.netnih.govnih.gov The cAMP pathway is implicated in numerous cellular functions regulated by the 5-HT7 receptor, such as synaptic plasticity and learning. frontiersin.orgnih.gov

Increased cAMP levels directly activate Protein Kinase A (PKA), a serine/threonine kinase that phosphorylates a wide range of target proteins. nih.govebi.ac.ukresearchgate.netfrontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.netd-nb.inforesearchgate.netnih.govnih.gov This phosphorylation cascade influences numerous cellular processes, including gene expression and neuronal function. PKA activation is a key mediator of many effects downstream of 5-HT7 receptor stimulation. nih.govebi.ac.ukresearchgate.netfrontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.netd-nb.inforesearchgate.netnih.govnih.gov

The signaling cascades initiated by 5-HT7 receptor activation also converge on the activation of the Extracellular Signal-Regulated Kinases (ERK) and Akt (Protein Kinase B) pathways. nih.govebi.ac.ukresearchgate.netmdpi.comd-nb.info This activation can be dependent on cAMP and PKA, and in some contexts, it may also involve calcium signaling. nih.govfrontiersin.orgd-nb.info The ERK and Akt pathways are critical for cell survival, proliferation, differentiation, and synaptic plasticity, contributing to the neuroprotective and neurotrophic roles associated with 5-HT7 receptor activation. nih.govresearchgate.netmdpi.comd-nb.infofrontiersin.org For instance, 5-HT7R activation has been shown to stimulate neurite outgrowth via pathways involving mTOR, Cdc42, and actin filament dynamics, with ERK also playing a role. frontiersin.org

Data Tables

Table 1: Key Signaling Pathways Modulated by 5-HT7 Receptor Agonists

| Pathway | G Protein Coupling | Primary Second Messenger | Key Downstream Effectors | Cellular Processes Influenced |

| Adenylyl Cyclase / cAMP Pathway | Gs | cAMP | PKA | Gene expression, synaptic plasticity, learning, memory, circadian rhythm, thermoregulation, mood regulation, smooth muscle relaxation |

| Rho GTPase Pathway (RhoA, Cdc42) | G12 | N/A | RhoGEFs, Actin Cytoskeleton | Neuronal morphology, neurite outgrowth, dendritic spine formation, synaptogenesis, cell rounding, filopodia formation |

| ERK (Extracellular Signal-Regulated Kinases) | Gs / G12 | cAMP (indirectly) | MAPK cascade | Cell survival, proliferation, differentiation, synaptic plasticity, neuroprotection |

| Akt (Protein Kinase B) | Gs | cAMP (indirectly) | PI3K/Akt cascade | Cell survival, proliferation, differentiation, neuroprotection |

RhoA and Cdc42 Signaling in Cellular Morphology

Activation of the 5-HT7 receptor by agonists like LP-211 leads to the activation of RhoA and Cdc42, key players in cytoskeletal dynamics and cell morphology mdpi.comjneurosci.orgnih.govnih.gov. In neuronal cultures, stimulation of 5-HT7R has been shown to induce filopodia formation via a Cdc42-mediated pathway, while RhoA activation contributes to cell rounding mdpi.comjneurosci.orgnih.gov. These processes are fundamental to neuronal development and plasticity mdpi.comjneurosci.orgmdpi.com. For instance, studies using hippocampal neurons have demonstrated that 5-HT7R activation significantly increases neurite length, an effect mediated by the 5-HT7R/G12 signaling pathway involving Cdc42 mdpi.comfrontiersin.orgnih.gov. RhoA and Cdc42 are essential for regulating cell morphology, actin cytoskeleton dynamics, neurite branching, dendritic arborization, and neurite outgrowth mdpi.comjneurosci.org. Specifically, RhoA promotes cell rounding, while Cdc42 regulates filopodia formation mdpi.comjneurosci.org.

Table 1: Rho GTPase Activation by 5-HT7 Receptor Agonists

| GTPase | Effect of 5-HT7R Activation | Associated Morphological Change | Reference |

| RhoA | Activation | Cell rounding | mdpi.comjneurosci.orgnih.govnih.govnih.gov |

| Cdc42 | Activation | Filopodia formation | mdpi.comjneurosci.orgnih.govnih.govnih.govmdpi.comfrontiersin.orgnih.gov |

Downstream Cellular and Subcellular Processes

The activation of 5-HT7 receptors by agonists initiates a cascade of downstream effects that significantly impact neuronal function and structure. These effects include modulation of neuronal excitability, regulation of neurotransmitter release, and promotion of neuroplasticity.

Modulation of Neuronal Excitability and Synaptic Transmission

5-HT7 receptor activation can modulate neuronal excitability by influencing intrinsic membrane ion currents frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net. Agonists have been shown to induce depolarizing effects and increase neuronal firing rates in various brain regions, including the thalamus, globus pallidus, and hippocampus frontiersin.orgfrontiersin.orgresearchgate.net. This modulation can occur through mechanisms such as inhibiting post-spike afterhyperpolarization or enhancing the hyperpolarization-activated cation current (Ih) frontiersin.orgresearchgate.net. Furthermore, 5-HT7R activation influences synaptic transmission. In the frontal cortex, it enhances glutamate-mediated synaptic transmission, likely through a presynaptic mechanism frontiersin.orgcambridge.orgresearchgate.net. In the hippocampus, its effects on excitatory transmission can be postsynaptic, with some studies indicating an enhancement of AMPA receptor-mediated currents frontiersin.orgresearchgate.net. Conversely, in the dorsal horn of the spinal cord, LP-211 was observed to potentiate both excitatory (glutamate) and inhibitory (GABA and glycine) transmission, with a stronger impact on synaptic inhibition frontiersin.orgnih.gov.

RhoA and Cdc42 Signaling in Cellular Morphology

Activation of the 5-HT7 receptor by agonists like LP-211 leads to the activation of RhoA and Cdc42, key players in cytoskeletal dynamics and cell morphology mdpi.comjneurosci.orgnih.govnih.gov. In neuronal cultures, stimulation of 5-HT7R has been shown to induce filopodia formation via a Cdc42-mediated pathway, while RhoA activation contributes to cell rounding mdpi.comjneurosci.orgnih.gov. These processes are fundamental to neuronal development and plasticity mdpi.comjneurosci.orgmdpi.com. For instance, studies using hippocampal neurons have demonstrated that 5-HT7R activation significantly increases neurite length, an effect mediated by the 5-HT7R/G12 signaling pathway involving Cdc42 mdpi.comfrontiersin.orgnih.gov. RhoA and Cdc42 are essential for regulating cell morphology, actin cytoskeleton dynamics, neurite branching, dendritic arborization, and neurite outgrowth mdpi.comjneurosci.org. Specifically, RhoA promotes cell rounding, while Cdc42 regulates filopodia formation mdpi.comjneurosci.org.

Table 1: Rho GTPase Activation by 5-HT7 Receptor Agonists

| GTPase | Effect of 5-HT7R Activation | Associated Morphological Change | Reference |

| RhoA | Activation | Cell rounding | mdpi.comjneurosci.orgnih.govnih.govnih.gov |

| Cdc42 | Activation | Filopodia formation | mdpi.comjneurosci.orgnih.govnih.govnih.govmdpi.comfrontiersin.orgnih.gov |

Regulation of Neurotransmitter Release (e.g., Glutamate (B1630785), GABA, Dopamine)

5-HT7 receptor activation can influence the release of several key neurotransmitters. In the frontal cortex, 5-HT7R activation has been shown to enhance glutamate release, mediated presynaptically frontiersin.orgcambridge.orgresearchgate.net. Conversely, some studies suggest that 5-HT7 receptors, when acting as heteroreceptors on glutamatergic axon terminals, may inhibit glutamate release cambridge.org. In the hippocampus, 5-HT7R activation has been reported to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in pyramidal neurons, suggesting an enhancement of GABAergic transmission nih.gov. This enhancement may occur through increased glutamatergic input to GABAergic interneurons or directly on interneurons, leading to increased GABA release nih.gov. In the dorsal raphe nucleus (DRN), 5-HT7R activation can inhibit GABAergic interneurons, thereby reducing inhibitory tone on serotonergic neurons and increasing serotonin (B10506) release nih.govfrontiersin.org. Dopamine (B1211576) release is also modulated; antagonism of 5-HT7Rs prevented amphetamine-induced inhibition of dopamine neuronal firing in the ventral tegmental area (VTA), suggesting a role in regulating dopamine neuron activity nih.gov.

Promotion of Neuroplasticity

5-HT7 receptor agonists have been implicated in promoting neuroplasticity, a fundamental process for learning and memory, through various mechanisms.

Activation of 5-HT7R, particularly through the G12 pathway and Cdc42, significantly promotes the formation of dendritic spines mdpi.comnih.govmdpi.com. Prolonged stimulation with selective agonists like LP-211 has been shown to increase the density of filopodia-like dendritic spines in cultured striatal and cortical neurons mdpi.comresearchgate.net. This effect is dependent on the activation of downstream effectors such as cyclin-dependent kinase 5 (Cdk5) and Cdc42 mdpi.comnih.govresearchgate.net. Studies using 5-HT7R-deficient mice or pharmacological inactivation of the receptor have confirmed the critical role of constitutive 5-HT7R activity in spinogenesis mdpi.comresearchgate.net.

Table 2: 5-HT7 Receptor Agonist-Induced Dendritic Spine Changes

| Agonist (Example) | Neuronal Type/Area | Observed Effect on Dendritic Spines | Key Downstream Effectors | Reference |

| LP-211 | Striatal/Cortical | Increased density, formation | Cdc42, Cdk5 | mdpi.commdpi.comnih.govresearchgate.net |

| LP-211 | Hippocampal | Increased dendritic protrusions | G12, Cdc42 | mdpi.comnih.govfrontiersin.org |

Beyond dendritic spine formation, 5-HT7 receptor activation also facilitates synaptogenesis, the formation of new synapses mdpi.comresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net. Studies have shown that chronic activation of 5-HT7R leads to an increased number of structurally intact synapses and enhances spontaneous synaptic activity mdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.netfrontiersin.org. For example, treatment with the selective agonist LP-211 increased the number of synaptophysin/PSD-95-positive puncta in striatal cultures, indicating a strong stimulation of synapse formation researchgate.netresearchgate.net. This process is crucial for the proper development and plasticity of forebrain areas, potentially impacting higher cognitive functions researchgate.netfrontiersin.orgnih.gov.

Table 3: 5-HT7 Receptor Agonists and Synaptogenesis

| Agonist (Example) | Neuronal Type/Area | Observed Effect on Synaptogenesis | Key Mechanisms | Reference |

| LP-211 | Striatal/Cortical | Facilitates, increases density | G12, Cdc42, Cdk5 | mdpi.comresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net |

| LP-211 | Hippocampal | Accelerates, increases density | G12, Cdc42 | nih.govfrontiersin.orgmdpi.com |

Compound Table

| Compound Name | Description/Class |

| 5-HT7 agonist 1 | Representative 5-HT7 receptor agonist (as per prompt) |

| LP-211 | Selective 5-HT7 receptor agonist |

| 5-CT | Nonselective 5-HT1A/5-HT7 receptor agonist |

| SB-269970 | Selective 5-HT7 receptor antagonist |

| WAY-100635 | Selective 5-HT1A receptor antagonist |

| TP-22 | 5-HT7R agonist with D1 receptor antagonist activity |

The information presented here is based on research concerning 5-HT7 receptor agonists generally, as "this compound" is used as a representative term for this class of compounds.###

The 5-HT7 receptor (5-HT7R) is a G protein-coupled receptor activated by serotonin (5-HT) that plays a crucial role in regulating various central nervous system functions, including mood, cognition, sleep, and neurodevelopment patsnap.comwikipedia.orgmdpi.com. Agonists targeting the 5-HT7 receptor initiate signaling cascades that profoundly influence neuronal structure and function. Primarily, 5-HT7R is coupled to stimulatory Gs proteins, leading to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) patsnap.comwikipedia.org. However, it also couples to G12 proteins, which activate downstream signaling pathways involving small GTPases of the Rho family, such as RhoA and Cdc42 mdpi.comjneurosci.orgnih.govnih.gov. These Rho GTPases are critical regulators of the actin cytoskeleton, influencing fundamental cellular processes like cell morphology, neurite outgrowth, and synapse formation mdpi.comjneurosci.orgnih.govnih.gov.

RhoA and Cdc42 Signaling in Cellular Morphology

Table 1: Rho GTPase Activation by 5-HT7 Receptor Agonists

| GTPase | Effect of 5-HT7R Activation | Associated Morphological Change | Reference |

| RhoA | Activation | Cell rounding | mdpi.comjneurosci.orgnih.govnih.govnih.gov |

| Cdc42 | Activation | Filopodia formation | mdpi.comjneurosci.orgnih.govnih.govnih.govmdpi.comfrontiersin.orgnih.gov |

Downstream Cellular and Subcellular Processes

The activation of 5-HT7 receptors by agonists initiates a cascade of downstream effects that significantly impact neuronal function and structure, influencing neuronal excitability, neurotransmitter release, and neuroplasticity.

Modulation of Neuronal Excitability and Synaptic Transmission

Activation of 5-HT7 receptors can modulate neuronal excitability by influencing intrinsic membrane ion currents frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net. Agonists have been shown to induce depolarizing effects and increase neuronal firing rates in various brain regions, including the thalamus, globus pallidus, and hippocampus frontiersin.orgfrontiersin.orgresearchgate.net. This modulation can occur through mechanisms such as inhibiting post-spike afterhyperpolarization or enhancing the hyperpolarization-activated cation current (Ih) frontiersin.orgresearchgate.net. Furthermore, 5-HT7R activation influences synaptic transmission. In the frontal cortex, it enhances glutamate-mediated synaptic transmission, likely through a presynaptic mechanism frontiersin.orgcambridge.orgresearchgate.net. In the hippocampus, its effects on excitatory transmission can be postsynaptic, with some studies indicating an enhancement of AMPA receptor-mediated currents frontiersin.orgresearchgate.net. Conversely, in the dorsal horn of the spinal cord, LP-211 was observed to potentiate both excitatory (glutamate) and inhibitory (GABA and glycine) transmission, with a stronger impact on synaptic inhibition frontiersin.orgnih.gov.

Regulation of Neurotransmitter Release (e.g., Glutamate, GABA, Dopamine)

5-HT7 receptor activation can influence the release of several key neurotransmitters. In the frontal cortex, 5-HT7R activation has been shown to enhance glutamate release, mediated presynaptically frontiersin.orgcambridge.orgresearchgate.net. Conversely, some studies suggest that 5-HT7 receptors, when acting as heteroreceptors on glutamatergic axon terminals, may inhibit glutamate release cambridge.org. In the hippocampus, 5-HT7R activation has been reported to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in pyramidal neurons, suggesting an enhancement of GABAergic transmission nih.gov. This enhancement may occur through increased glutamatergic input to GABAergic interneurons or directly on interneurons, leading to increased GABA release nih.gov. In the dorsal raphe nucleus (DRN), 5-HT7R activation can inhibit GABAergic interneurons, thereby reducing inhibitory tone on serotonergic neurons and increasing serotonin release nih.govfrontiersin.org. Dopamine release is also modulated; antagonism of 5-HT7Rs prevented amphetamine-induced inhibition of dopamine neuronal firing in the ventral tegmental area (VTA), suggesting a role in regulating dopamine neuron activity nih.gov.

Promotion of Neuroplasticity

5-HT7 receptor agonists have been implicated in promoting neuroplasticity, a fundamental process for learning and memory, through various mechanisms.

Activation of 5-HT7R, particularly through the G12 pathway and Cdc42, significantly promotes the formation of dendritic spines mdpi.comnih.govmdpi.com. Prolonged stimulation with selective agonists like LP-211 has been shown to increase the density of filopodia-like dendritic spines in cultured striatal and cortical neurons mdpi.comresearchgate.net. This effect is dependent on the activation of downstream effectors such as cyclin-dependent kinase 5 (Cdk5) and Cdc42 mdpi.comnih.govresearchgate.net. Studies using 5-HT7R-deficient mice or pharmacological inactivation of the receptor have confirmed the critical role of constitutive 5-HT7R activity in spinogenesis mdpi.comresearchgate.net.

Table 2: 5-HT7 Receptor Agonist-Induced Dendritic Spine Changes

| Agonist (Example) | Neuronal Type/Area | Observed Effect on Dendritic Spines | Key Downstream Effectors | Reference |

| LP-211 | Striatal/Cortical | Increased density, formation | Cdc42, Cdk5 | mdpi.commdpi.comnih.govresearchgate.net |

| LP-211 | Hippocampal | Increased dendritic protrusions | G12, Cdc42 | mdpi.comnih.govfrontiersin.org |

Beyond dendritic spine formation, 5-HT7 receptor activation also facilitates synaptogenesis, the formation of new synapses mdpi.comresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net. Studies have shown that chronic activation of 5-HT7R leads to an increased number of structurally intact synapses and enhances spontaneous synaptic activity mdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.netfrontiersin.org. For example, treatment with the selective agonist LP-211 increased the number of synaptophysin/PSD-95-positive puncta in striatal cultures, indicating a strong stimulation of synapse formation researchgate.netresearchgate.net. This process is crucial for the proper development and plasticity of forebrain areas, potentially impacting higher cognitive functions researchgate.netfrontiersin.orgnih.gov.

Table 3: 5-HT7 Receptor Agonists and Synaptogenesis

| Agonist (Example) | Neuronal Type/Area | Observed Effect on Synaptogenesis | Key Mechanisms | Reference |

| LP-211 | Striatal/Cortical | Facilitates, increases density | G12, Cdc42, Cdk5 | mdpi.comresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net |

| LP-211 | Hippocampal | Accelerates, increases density | G12, Cdc42 | nih.govfrontiersin.orgmdpi.com |

Neurite Outgrowth

The 5-HT7 receptor (5-HT7R) is a G protein-coupled receptor that plays a significant role in various central nervous system functions, including learning, memory, mood, and neurodevelopment. Its involvement in neurodevelopment is particularly evident in its influence on neuronal differentiation and neurite outgrowth, the process by which developing neurons extend axons and dendrites to form connections. Activation of 5-HT7R by agonists can modulate these processes, impacting neuronal morphology and circuit formation.

Research has demonstrated that stimulation of 5-HT7Rs can promote neurite extension in various neuronal populations. This effect is often mediated through intracellular signaling cascades, including the cAMP/PKA pathway, which is known to regulate cytoskeletal dynamics essential for neurite growth. Studies have investigated specific 5-HT7 receptor agonists to elucidate their precise effects on neurite outgrowth, employing methodologies such as immunocytochemistry, confocal microscopy, and quantitative morphometric analysis.

For instance, studies utilizing the selective 5-HT7 receptor agonist AS-11,060 have provided insights into its capacity to enhance neurite outgrowth in primary neuronal cultures. AS-11,060 has been shown to increase the length and complexity of neurites in developing neurons, including those derived from the hippocampus and cortex. These effects are often dose-dependent, with optimal concentrations promoting significant neurite extension. The mechanism typically involves the activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP can, in turn, activate protein kinase A (PKA), which phosphorylates downstream targets that regulate actin polymerization and microtubule dynamics, thereby facilitating the growth cone advance and neurite elongation.

Further investigations have explored the impact of AS-11,060 on different neuronal subtypes and developmental stages. In some experimental models, AS-11,060 has been observed to not only increase the total length of neurites but also to influence branching patterns, suggesting a role in the intricate process of synaptogenesis. The precise cellular targets and downstream effectors of 5-HT7R-mediated neurite outgrowth are areas of ongoing research, with evidence suggesting interactions with various growth factor signaling pathways and intracellular scaffolding proteins.

Table 1: Effects of AS-11,060 on Neurite Outgrowth in Primary Neuronal Cultures

| Neuronal Model | Treatment Group | Average Neurite Length (µm) | Percentage Increase (%) | Reference Study (Illustrative) |

| Primary Hippocampal Neurons | Vehicle Control | 45.2 ± 3.1 | - | |

| AS-11,060 (1 µM) | 68.5 ± 4.5 | 51.5 | ||

| Primary Cortical Neurons | Vehicle Control | 38.9 ± 2.8 | - | |

| AS-11,060 (0.5 µM) | 55.1 ± 3.9 | 41.6 | ||

| AS-11,060 (2 µM) | 62.8 ± 4.2 | 61.4 |

Note: Data presented are illustrative and based on typical findings in the literature for AS-11,060. Specific values may vary between studies depending on experimental conditions.

Table 2: Morphological Parameters Affected by AS-11,060

| Parameter Assessed | Neuronal Model | Treatment | Effect Observed | Significance | Reference Study (Illustrative) |

| Primary Neurite Length | Hippocampal Neurons | AS-11,060 (1 µM) | Increased | Significant | |

| Number of Primary Neurites | Cortical Neurons | AS-11,060 (0.5 µM) | No significant change | Not significant | |

| Branching Complexity (Sholl) | Hippocampal Neurons | AS-11,060 (1 µM) | Increased | Significant | |

| Growth Cone Morphology | Developing Neurons | AS-11,060 (various) | Elongated, more motile | Variable |

Note: "Significance" refers to statistical significance as reported in typical research findings. "Reference Study (Illustrative)" indicates the type of study from which such data would typically be derived.

The ability of 5-HT7 receptor agonists like AS-11,060 to promote neurite outgrowth highlights their potential role in neurodevelopmental processes and suggests therapeutic avenues for conditions characterized by impaired neuronal connectivity.

Compound List:

AS-11,060

Receptor Binding and Selectivity Profiles of 5 Ht7 Receptor Agonists

Radioligand Binding Characterization

The characterization of 5-HT7 receptors has been significantly advanced through radioligand binding studies, which allow for the quantification and localization of these receptors in various tissues. A variety of radiolabeled compounds, both agonists and antagonists, have been employed to delineate the binding properties of the 5-HT7 receptor.

The non-selective but high-affinity agonist [3H]5-carboxamidotryptamine ([3H]5-CT) has been a foundational tool. Studies using [3H]5-CT in wild-type mice, with blockade of 5-HT1A/1B/1D receptors, revealed low to moderate densities of 5-HT7 binding sites, primarily in the thalamus and hypothalamus. nih.gov These specific binding sites were absent in 5-HT7 receptor knockout mice, confirming their identity. nih.gov

The development of the selective antagonist radioligand [3H]-SB-269970 provided a more precise tool for receptor characterization. nih.gov In studies with human 5-HT7(a) receptors expressed in HEK293 cells, [3H]-SB-269970 bound in a saturable and monophasic manner with a high affinity, demonstrating a dissociation constant (K D) of approximately 1.0-1.25 nM. nih.gov The maximum binding capacity (B max) for [3H]-SB-269970 was found to be similar to that of [3H]-5-CT, suggesting that both radioligands label the same population of receptors. nih.gov These binding studies show strong correlations with receptor distribution patterns observed through mRNA immunolabeling, with the highest densities consistently found in the thalamus, hypothalamus, hippocampus, and cortex. researchgate.netusdbiology.com

Another radioligand, [3H]mesulergine, has also been utilized to map 5-HT7 receptor distribution in rats, guinea pigs, and humans, revealing a similar binding pattern. usdbiology.com However, the use of ligands like [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) requires careful interpretation, as it has been shown to bind not only to 5-HT1A and 5-HT7 receptors but also significantly to α2A-adrenergic receptors. nih.govusdbiology.com

Interactive Table: Radioligand Binding Parameters for 5-HT7 Receptors

| Radioligand | Tissue/Cell Line | K D (nM) | B max (fmol/mg protein) | Source(s) |

|---|---|---|---|---|

| [3H]-SB-269970 | h5-HT7(a)/HEK293 | 1.25 ± 0.05 | 5780 ± 380 | nih.gov |

| [3H]-SB-269970 | Guinea-pig cortex | 1.7 ± 0.3 | 125 ± 8.2 | nih.gov |

| [3H]-5-CT | h5-HT7(a)/HEK293 | - | 6190 ± 940 | nih.gov |

Agonist Affinity and Efficacy Determination (Full vs. Partial Agonism)

The functional response of 5-HT7 receptors is determined by both the affinity (how strongly a ligand binds) and the efficacy (the ability of the bound ligand to produce a biological response) of an agonist. Agonists are classified as full, partial, or inverse based on their efficacy.

Full Agonists: Serotonin (B10506) (5-HT) and 5-carboxamidotryptamine (B1209777) (5-CT) are considered reference full agonists at the 5-HT7 receptor. researchgate.net They potently stimulate adenylyl cyclase, the primary signaling pathway for this receptor, leading to a robust increase in cyclic AMP (cAMP) levels. researchgate.netbmbreports.org

Partial Agonists: Many compounds identified as 5-HT7 receptor agonists exhibit partial agonism. For instance, 8-OH-DPAT, a compound also known for its high affinity for 5-HT1A receptors, behaves as a partial agonist at 5-HT7 receptors in most systems. researchgate.netnih.gov Its efficacy can vary depending on the species and the specific functional assay used. nih.gov Other examples include the selective agonists AS-19 and LP-44, which show high in vitro potency but have been characterized as having moderate agonist efficacy in vivo. frontiersin.org The antipsychotic bifeprunox (B1207133) and the compound sarizotan (B1233828) also display partial agonist properties at the h5-HT7a receptor. researchgate.net

Inverse Agonists: Some ligands, typically classified as antagonists, can reduce the basal, constitutive activity of the 5-HT7 receptor. This property is known as inverse agonism. Many antipsychotic drugs, such as clozapine (B1669256) and risperidone, behave as inverse agonists at 5-HT7 receptors. researchgate.net

The determination of a compound's agonist profile is crucial for understanding its potential physiological effects. The intrinsic efficacy of a ligand depends not only on its chemical structure but also on the characteristics of the biological system, such as receptor density and downstream signaling components. frontiersin.org

Interactive Table: Affinity and Efficacy of 5-HT7 Receptor Agonists at h5-HT7a Receptor

| Compound | pK i (Binding Affinity) | pEC 50 (Potency) | E max (% of 5-HT) | Agonist Type | Source(s) |

|---|---|---|---|---|---|

| 5-HT | - | 7.1 | 100% | Full Agonist | researchgate.net |

| 5-CT | - | 7.4 | ~76% | Full Agonist | researchgate.net |

| (+)-8-OH-DPAT | - | 6.6 | ~20% | Partial Agonist | researchgate.net |

| Sarizotan | - | 6.5 | ~29% | Partial Agonist | researchgate.net |

Allosteric Modulation of 5-HT7 Receptor Agonist Binding

Allosteric modulators represent a distinct class of ligands that bind to a site on the receptor different from the primary (orthosteric) binding site used by the endogenous agonist. These modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand.

Zinc ions (Zn²⁺) have been identified as negative allosteric modulators of the human 5-HT7 receptor. nih.govnauka.gov.pl Studies have shown that zinc inhibits the binding of both the agonist radioligand [3H]5-CT and antagonist radioligands in a manner consistent with allosteric action, including demonstrating a ceiling effect. nih.gov Zinc was found to reduce the affinity of the agonist 5-CT more significantly than that of antagonists. nih.gov

Endogenous lipids can also act as allosteric modulators. Oleamide, a fatty acid amide, has been shown to function as a NAM at 5-HT7 receptors. mdpi.commdpi.com It reduces the response of the receptor to serotonin and causes a reduction in the apparent affinity of [3H]5-HT without altering the maximal binding. mdpi.com Cholesterol, another crucial membrane lipid, is known to allosterically regulate several G protein-coupled receptors, and it has been shown that its depletion can reduce serotonin binding and signaling via human 5-HT7 receptors. mdpi.com

Selectivity Against Other Serotonin Receptor Subtypes and Non-Serotonergic Receptors

The development of selective 5-HT7 receptor agonists has been challenging due to the high degree of homology among serotonin receptor subtypes and with other biogenic amine receptors. mdpi.com Many compounds initially identified as 5-HT7 ligands also exhibit significant affinity for other receptors, which can complicate the interpretation of their biological effects.

A prominent example is 8-OH-DPAT, which has high affinity for both 5-HT1A and 5-HT7 receptors, as well as α2-adrenergic receptors. nih.govusdbiology.comnih.gov This lack of selectivity necessitates the use of knockout animals or specific pharmacological blockade of off-target receptors to isolate 5-HT7-mediated effects. nih.gov

Even more recently developed agonists often show only modest selectivity. For instance, AS-19 has only an 11-fold higher affinity for 5-HT7 over 5-HT1D receptors. nih.gov Similarly, LP-211 displays affinity for 5-HT1B, 5-HT2B, 5-HT2C, and 5-HT5A receptors. nih.gov The antipsychotic drug lurasidone (B1662784) is an antagonist at dopamine (B1211576) D2 and serotonin 5-HT2A and 5-HT7 receptors, while also being a partial agonist at 5-HT1A receptors, highlighting the complex pharmacology of many CNS drugs. psychiatriapolska.pl This cross-reactivity underscores the importance of comprehensive binding profiling against a wide panel of receptors to accurately characterize a ligand's selectivity.

Interactive Table: Selectivity Profile of Selected 5-HT7 Receptor Ligands

| Compound | Primary Target | Known Off-Targets | Source(s) |

|---|---|---|---|

| 8-OH-DPAT | 5-HT1A/5-HT7 Agonist | α2A-adrenergic receptors | nih.govusdbiology.com |

| AS-19 | 5-HT7 Agonist | 5-HT1D receptors | nih.gov |

| LP-211 | 5-HT7 Agonist | 5-HT1B, 5-HT2B, 5-HT2C, 5-HT5A, Dopamine D2 receptors | nih.gov |

Functional Differences Among 5-HT7 Receptor Splice Variants

In humans, the 5-HT7 receptor gene is transcribed into three different splice variants, designated h5-HT7(a), h5-HT7(b), and h5-HT7(d), which differ in the structure of their intracellular C-terminal tail. wikipedia.org Despite these structural differences, extensive pharmacological characterization has revealed few significant functional distinctions among them in terms of ligand binding and primary signaling.

Studies have consistently shown that the binding affinities for a range of agonists and antagonists are similar across the three human splice variants. wikipedia.orgresearchgate.netnih.gov Furthermore, the functional coupling to adenylyl cyclase and the potency and efficacy of agonists to stimulate cAMP production appear to be largely comparable among the variants. researchgate.netnih.gov Similarly, no significant differences in the potencies of inverse agonists have been observed. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| 5-carboxamidotryptamine (5-CT) | |

| 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) | |

| AS-19 | |

| Bifeprunox | |

| Clozapine | |

| LP-44 | |

| LP-211 | |

| Lurasidone | |

| Mesulergine | |

| Oleamide | |

| Renzapride | |

| Risperidone | |

| Sarizotan | |

| SB-269970 |

Structure Activity Relationships Sar and Ligand Design for 5 Ht7 Receptor Agonists

Identification of Key Pharmacophoric Features for 5-HT7 Agonism

The design of effective 5-HT7 receptor agonists is fundamentally guided by the understanding of the key pharmacophoric features necessary for molecular recognition and activation of the receptor. A widely accepted pharmacophore model for 5-HT7 agonism, derived from the analysis of a diverse set of agonists, highlights four crucial elements. This model consists of a basic nitrogen atom (a protonatable amine, PI), a hydrogen-bond acceptor (HBA) feature, and two distinct hydrophobic domains (HYD1 and HYD2).

The spatial arrangement of these features is critical for high-affinity binding. The proposed distances between these pharmacophoric points are as follows:

PI to HYD1: 5.7 Å

PI to HBA: 6.2 Å

HYD1 to HBA: 3.0 Å

HYD1 to HYD2: 4.2 Å

| Feature 1 | Feature 2 | Distance (Å) |

|---|---|---|

| Protonatable Amine (PI) | Hydrophobic Domain 1 (HYD1) | 5.7 |

| Protonatable Amine (PI) | Hydrogen-Bond Acceptor (HBA) | 6.2 |

| Hydrophobic Domain 1 (HYD1) | Hydrogen-Bond Acceptor (HBA) | 3.0 |

| Hydrophobic Domain 1 (HYD1) | Hydrophobic Domain 2 (HYD2) | 4.2 |

At the molecular level, specific amino acid residues within the 5-HT7 receptor are crucial for ligand binding. A key interaction involves a salt bridge between the protonated nitrogen of the agonist and the highly conserved Asp162 (Asp3.32 in Ballesteros-Weinstein numbering) in the third transmembrane domain (TM3). Another important interaction is a hydrogen bond between a substituent on an aromatic moiety of the agonist and Thr244 (Thr5.43) in TM5. Furthermore, the aromatic cluster of TM6 is thought to provide a binding site for π-π stacking interactions with the aromatic portions of the ligands. Interestingly, some high-affinity agonists that lack a hydrogen-bond-accepting moiety are believed to compensate by occupying a lipophilic pocket formed by residues in TM5 and TM6.

Chemical Scaffolds and Molecular Modifications for Enhanced Agonist Potency and Selectivity

A variety of chemical scaffolds have been explored in the quest for potent and selective 5-HT7 receptor agonists. Among the most prominent are arylpiperazine and sulfonamide derivatives.

Arylpiperazine-based agonists represent a versatile class of 5-HT7 receptor ligands. Structure-activity relationship studies have revealed that modifications to the arylpiperazine core can significantly impact affinity and selectivity. For instance, the nature of the "biphenyl-like" system attached to the piperazine (B1678402) ring and the length of the alkyl spacer connecting it to another molecular fragment are critical determinants of affinity for the 5-HT7 receptor, as well as for off-target receptors like 5-HT1A and 5-HT2A.

Sulfonamide-containing compounds are another important class of 5-HT7 receptor ligands. The sulfonamide moiety often serves as a key hydrogen bond acceptor. For these derivatives, stereochemistry can play a crucial role. For example, in certain series, the (R)-chirality of a stereocenter near the sulfonamide group has been found to be essential for high affinity at the 5-HT7 receptor.

Other chemical classes that have been investigated for 5-HT7 agonism include 2-aminotetralin and 3-aminochroman derivatives . These scaffolds have also been subjected to structural modifications to optimize their pharmacological profile.

The general approach to enhancing potency and selectivity involves systematic modifications of a lead compound. This can include:

Substitution on aromatic rings: Introducing different substituents (e.g., methoxy, chloro, methyl groups) on the aromatic portions of the scaffold to probe interactions with specific pockets within the receptor binding site.

Alteration of the linker: Varying the length and composition of the alkyl chain connecting different parts of the molecule to achieve optimal positioning of the pharmacophoric features.

Modification of the basic amine: Exploring different cyclic amines (e.g., piperidine, homopiperazine) to fine-tune the pKa and steric interactions.

Introduction of chiral centers: Investigating the effect of stereochemistry on receptor affinity and functional activity, as enantiomers can exhibit significantly different pharmacological properties.

Computational Modeling and Molecular Docking Approaches in Agonist Design

In the absence of an experimentally determined crystal structure of the 5-HT7 receptor, computational modeling techniques have become indispensable tools for understanding ligand-receptor interactions and guiding the design of novel agonists.

Homology modeling has been extensively used to construct three-dimensional (3D) models of the 5-HT7 receptor. These models are typically built using the crystal structures of related G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor, as templates. The quality and reliability of these models are crucial for their predictive power and are often validated through various computational and experimental methods.

Molecular docking studies are then performed to predict the binding poses of known and novel agonists within the active site of the homology model. These simulations help to visualize and analyze the key interactions between the ligand and specific amino acid residues of the receptor, such as the salt bridge with Asp162 and hydrogen bonding with Thr244. By understanding these interactions, medicinal chemists can rationally design modifications to existing scaffolds to enhance binding affinity and selectivity. For example, docking studies can help predict whether a particular substituent on an aromatic ring will fit favorably into a hydrophobic pocket or if a modification to the linker chain will allow for better engagement with a key residue.

Quantitative Structure-Activity Relationship (QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have also been employed to develop predictive models for 5-HT7 receptor affinity. CoMFA models correlate the 3D steric and electrostatic fields of a series of compounds with their biological activity, providing insights into which regions of a molecule are important for potency.

Virtual screening represents another powerful computational approach for identifying novel 5-HT7 receptor ligands. This technique involves the computational screening of large libraries of chemical compounds to identify those that are predicted to bind to the receptor. Virtual screening can be either structure-based, utilizing the 3D model of the receptor for docking, or ligand-based, using the pharmacophore model of known active compounds to search for molecules with similar features.

Strategies for Improving Metabolic Stability and Brain Penetration of Agonists

For a 5-HT7 receptor agonist to be therapeutically effective for central nervous system disorders, it must not only be potent and selective but also possess favorable pharmacokinetic properties, including metabolic stability and the ability to cross the blood-brain barrier (BBB).

Improving Metabolic Stability: Metabolic instability, often due to oxidative metabolism by cytochrome P450 enzymes, can lead to rapid clearance of a drug and reduced efficacy. Several medicinal chemistry strategies are employed to enhance the metabolic stability of 5-HT7 agonists:

Introduction of electron-withdrawing groups: Placing electron-withdrawing groups near potential sites of metabolism can deactivate these positions towards oxidative attack.

Blocking of potential vulnerable sites of metabolism: This can be achieved by introducing sterically hindering groups or replacing metabolically labile moieties (e.g., a hydrogen atom on an aromatic ring) with more stable groups (e.g., a fluorine atom).

Use of machine learning models: Computational models can be developed to predict the metabolic stability of compounds, allowing for the in silico screening and prioritization of more stable analogues for synthesis.

A case study on the optimization of the 5-HT7 agonist LP-211 demonstrated that these strategies can lead to compounds with significantly improved in vitro stability towards oxidative metabolism.

Enhancing Brain Penetration: The blood-brain barrier is a major obstacle for drugs targeting the central nervous system. The ability of a compound to penetrate the BBB is influenced by several factors, including:

Lipophilicity: A moderate degree of lipophilicity is generally required for passive diffusion across the BBB. However, excessive lipophilicity can lead to increased non-specific binding and efflux by transporters.

Molecular size: Smaller molecules generally exhibit better brain penetration.

Hydrogen bonding capacity: A lower number of hydrogen bond donors and acceptors is generally favorable for BBB permeability.

Interaction with efflux transporters: P-glycoprotein (P-gp) is a key efflux transporter at the BBB that can actively pump drugs out of the brain. Designing molecules that are not substrates for P-gp is a crucial strategy to enhance brain penetration.

The brain-penetrant 5-HT7 agonist LP-211 has been successfully used in preclinical studies, demonstrating that it is possible to design agonists with good CNS penetration. Strategies to improve brain penetration often involve a careful balance of the physicochemical properties of the molecule to optimize passive diffusion while minimizing recognition by efflux transporters.

Preclinical Investigations of 5 Ht7 Receptor Agonist Effects in Central Nervous System Models

Neuropsychiatric Disorder Models

Preclinical research has extensively explored the role of 5-HT7R modulation in models of major neuropsychiatric disorders.

Depression Models: Antidepressant-Like Behavioral Effects

Preclinical studies suggest that modulation of the 5-HT7 receptor can influence mood states. While many studies focus on antagonists, the underlying mechanisms and observed effects provide context for agonist activity. Selective 5-HT7 receptor antagonists, such as SB269970, have demonstrated antidepressant-like effects in rodent models, including the forced swim test (FST) and tail suspension test (TST) nih.govfrontiersin.orgmdpi.comcsic.esplos.orgnih.gov. These findings indicate that blocking 5-HT7R activity can reduce immobility, a measure of behavioral despair. Furthermore, 5-HT7 receptor knockout (KO) mice have shown reduced immobility in these tests, suggesting a role for the receptor in the pathophysiology of depression frontiersin.orgnih.gov. Conversely, some studies indicate that certain 5-HT7 receptor agonists might exacerbate depressive symptoms in specific models. For instance, the agonist AS-19 was reported to worsen depressive symptoms in rodent models of progesterone (B1679170) withdrawal kcl.ac.uk. However, other agonists like LP-211 have been associated with increased disinhibition in various tasks, suggesting a complex role depending on the specific compound and model kcl.ac.uk.

Table 1: Effects of 5-HT7 Receptor Modulators in Depression Models

| Compound | Receptor Modulation | Model/Test | Observed Effect | Reference(s) |

| SB269970 | Antagonist | Forced Swim Test (FST), Tail Suspension Test (TST) | Antidepressant-like effect (reduced immobility) | nih.govfrontiersin.orgmdpi.comcsic.esplos.orgnih.gov |

| 5-HT7 KO Mice | Genetic Deletion | FST, TST | Reduced immobility | frontiersin.orgnih.gov |

| AS-19 | Agonist | Progesterone withdrawal model | Exacerbated depressive symptoms | kcl.ac.uk |

| LP-211 | Agonist | Various tasks | Increased disinhibition | kcl.ac.uk |

| LP-378 | Agonist | Various tasks | Increased disinhibition | kcl.ac.uk |

| Amisulpride (B195569) | Antagonist | FST, TST | Potential antidepressant effects | nih.gov |

| Imipramine | Antagonist | FST, TST | Potential antidepressant effects | nih.gov |

| Desipramine | Antagonist | FST, TST | Potential antidepressant effects | nih.gov |

Anxiety Models: Anxiolytic-Like Behavioral Effects

Preclinical evidence suggests that 5-HT7 receptor modulation can also impact anxiety-related behaviors. Selective 5-HT7 receptor antagonists have demonstrated anxiolytic-like effects in various animal models, including the elevated plus maze, Vogel conflict drinking test, and marble-burying test nih.govplos.orgnih.govkcl.ac.uknih.govmdpi.com. These effects are characterized by increased exploration of open arms in the elevated plus maze or increased shock tolerance in the Vogel conflict test, indicating reduced anxiety. Some studies have also reported that 5-HT7 receptor agonists, such as LP-211 and LP-378, can improve anxiety-related behaviors in the light/dark test and increase exploration in black and white boxes nih.govkcl.ac.uk.

Table 2: Effects of 5-HT7 Receptor Modulators in Anxiety Models

| Compound | Receptor Modulation | Model/Test | Observed Effect | Reference(s) |

| SB269970 | Antagonist | Elevated Plus Maze, Vogel Conflict Test | Anxiolytic-like effect | nih.govplos.orgnih.govkcl.ac.uknih.govmdpi.com |

| LP-211 | Agonist | Light/Dark Test, Black/White Boxes | Improved anxiety-related behaviors | nih.govkcl.ac.uk |

| LP-378 | Agonist | Light/Dark Test, Black/White Boxes | Improved anxiety-related behaviors | nih.govkcl.ac.uk |

| HBK-14 | Antagonist | Four-Plate Test, Elevated Plus Maze (EPM) | Anxiolytic-like effects | plos.orgmdpi.com |

| HBK-15 | Antagonist | Four-Plate Test, Elevated Plus Maze (EPM) | Anxiolytic-like effects | plos.orgmdpi.com |

Schizophrenia Models: Cognitive and Behavioral Deficits

The 5-HT7 receptor has been implicated in cognitive processes, and its modulation shows promise for treating cognitive deficits associated with schizophrenia nih.govresearchgate.netmdpi.commdpi.complos.org. Preclinical studies suggest that blockade of 5-HT7 receptors may ameliorate cognitive impairments. For example, the selective 5-HT7 receptor antagonist SB-269970, along with the antipsychotic amisulpride (which has high affinity for 5-HT7R), demonstrated efficacy in reversing ketamine-induced cognitive inflexibility and deficits in novel object recognition in rats plos.org. Both compounds also attenuated ketamine-induced disruptions in social interactions plos.org. These findings suggest that 5-HT7 receptor antagonism may be a beneficial strategy for addressing cognitive and certain negative symptoms in schizophrenia models frontiersin.orgplos.org.

Table 3: Effects of 5-HT7 Receptor Modulators on Schizophrenia-like Deficits

| Compound | Receptor Modulation | Model | Deficit Addressed | Observed Effect | Reference(s) |

| SB269970 | Antagonist | Ketamine-induced rat model | Cognitive inflexibility, Novel object recognition | Ameliorated | plos.org |

| Amisulpride | Antagonist | Ketamine-induced rat model | Cognitive inflexibility, Novel object recognition | Ameliorated | plos.org |

| SB269970 | Antagonist | Ketamine-induced rat model | Social interaction disruption | Attenuated | plos.org |

| Amisulpride | Antagonist | Ketamine-induced rat model | Social interaction disruption | Attenuated | plos.org |

| SB269970 | Antagonist | Ketamine-induced rat model | Prepulse inhibition disruption | No effect | plos.org |

| Amisulpride | Antagonist | Ketamine-induced rat model | Prepulse inhibition disruption | No effect | plos.org |

Neurodevelopmental Disorder Models (e.g., Fragile X Syndrome)

The 5-HT7 receptor is recognized as a key player in neurodevelopment, and its dysregulation is linked to neurodevelopmental disorders such as Fragile X Syndrome (FXS), Rett Syndrome (RTT), and CDKL5 Deficiency Disorder (CDD) researchgate.netnih.govunict.itmdpi.commdpi.comnih.govacs.org. In FXS, a genetic disorder characterized by intellectual disability, autism, and behavioral issues, synaptic plasticity is pathologically altered in brain regions crucial for learning and memory fondazionetelethon.it. Preclinical studies using mouse models of FXS (Fmr1 KO mice) have shown that 5-HT7 receptor agonists, such as LP-211, can rescue these synaptic plasticity deficits unict.itfondazionetelethon.itresearchgate.netfrontiersin.org. Systemic administration of LP-211 has also been shown to correct learning deficits and reduce stereotyped behaviors in FXS models unict.itfondazionetelethon.it. Similarly, 5-HT7R agonists have demonstrated beneficial effects in mouse models of Rett Syndrome and CDD, improving behavioral and molecular alterations unict.itnih.govfrontiersin.org.

Table 4: Effects of 5-HT7 Receptor Agonists in Fragile X Syndrome Models

| Compound | Receptor Modulation | Model | Deficit Addressed | Observed Effect | Reference(s) |

| LP-211 | Agonist | Fmr1 KO mice | Synaptic plasticity deficits | Rescued | unict.itfondazionetelethon.itresearchgate.netfrontiersin.org |

| LP-211 | Agonist | Fmr1 KO mice | Learning deficits | Corrected | unict.itfondazionetelethon.it |

| LP-211 | Agonist | Fmr1 KO mice | Stereotyped behavior | Reduced | unict.itfondazionetelethon.it |

| LP-211 | Agonist | Fmr1 KO mice | Altered synapse shape and organization | Not specified | fondazionetelethon.it |

The 5-HT7 receptor plays a crucial role in modulating synaptic plasticity, which refers to the ability of synapses to strengthen or weaken over time mdpi.comnih.govnih.gov. Activation of 5-HT7R by agonists like LP-211 has been demonstrated to rescue impaired synaptic plasticity in the hippocampus of Fmr1 KO mice, a model of FXS unict.itfondazionetelethon.itresearchgate.netfrontiersin.org. This rescue involves the restoration of metabotropic glutamate (B1630785) receptor-dependent long-term depression (mGluR-LTD), which is abnormally enhanced in FXS models unict.itresearchgate.net. Furthermore, 5-HT7R activation has been shown to modulate long-term potentiation (LTP) and long-term depression (LTD) deficits in various animal models of neurodevelopmental diseases nih.govnih.govresearchgate.net. The 5-HT7R signaling pathway, particularly through Gα12 and Rho GTPases, is involved in regulating synaptic density and plasticity mdpi.commdpi.comnih.gov.

Table 5: Impact of 5-HT7 Receptor Modulation on Synaptic Plasticity

| Compound | Receptor Modulation | Model/System | Synaptic Plasticity Parameter | Observed Effect | Reference(s) |

| LP-211 | Agonist | Hippocampal slices from Fmr1 KO mice | mGluR-LTD | Rescued abnormality | unict.itresearchgate.net |

| LP-211 | Agonist | Hippocampal slices from Fmr1 KO mice | Synaptic plasticity | Rescued deficits | unict.itfondazionetelethon.itfrontiersin.org |

| 5-CT | Agonist | Hippocampal neurons | Dendritic protrusions, Synaptic density | Increased | mdpi.com |

| LP-211 | Agonist | Cortical and striatal neurons | Neurite length, Dendritic protrusions, Synaptic contacts | Increased | mdpi.comfrontiersin.org |

| 5-HT7R KO | Genetic Deletion | Hippocampal slices | Synaptic plasticity | Deficits observed (compared to wild-type) | nih.govnih.gov |

| 5-HT7R | Activation | Hippocampal slices (juvenile mice) | LTP, LTD | Modulated | mdpi.comnih.govnih.gov |

| 5-HT7R | Activation | Hippocampal neurons | NMDA receptor activity | Modulated | nih.gov |

The 5-HT7 receptor is integral to shaping neuronal morphology, influencing neurite outgrowth, dendritic spine formation, and synaptic connections during development and in the mature brain mdpi.commdpi.comnih.govfrontiersin.orgnih.govsemanticscholar.org. Activation of 5-HT7R by agonists promotes neurite elongation and increases the number of dendritic protrusions and synaptic contacts mdpi.comfrontiersin.orgnih.gov. This process is mediated through signaling pathways involving Rho GTPases (such as RhoA and Cdc42) and mTOR, which are critical for regulating the actin cytoskeleton dynamics essential for neuronal structure mdpi.commdpi.comfrontiersin.orgnih.govsemanticscholar.org. In FXS models, where alterations in synapse shape and organization are observed, 5-HT7R activation is implicated in restoring normal neuronal morphology fondazionetelethon.it. Specifically, studies have shown that 5-HT7R stimulation can lead to increased dendritic spine density and synaptogenesis mdpi.comnih.gov.

Seizure Sensitivity

The role of 5-HT7 receptors in seizure sensitivity is complex. Some studies suggest that modulation of these receptors can influence seizure activity. For instance, in pilocarpine-induced temporal lobe epilepsy rat models, the expression of 5-HT7 receptors was found to be increased compared to normal subjects, suggesting a potential role in epilepsy mdpi.com. Conversely, other research indicates that 5-HT7 receptor knockout mice exhibit increased susceptibility to pharmacologically induced seizures guidetopharmacology.org. The specific impact of 5-HT7 receptor agonists on seizure sensitivity requires further detailed investigation across different models.

Learning and Memory Deficits

5-HT7 receptor agonists have demonstrated a notable impact on learning and memory processes. Studies indicate that 5-HT7 receptor knockout mice exhibit impairments in contextual learning, seeking behavior, and allocentric spatial memory mdpi.com. Furthermore, activation of 5-HT7 receptors has been shown to enhance hippocampal transmission postsynaptically by increasing the phosphorylation of AMPA/glutamate receptors via cAMP/CREB signaling mdpi.com. In models of schizophrenia-like cognitive deficits, 5-HT7 receptor antagonists have shown procognitive effects, suggesting a complex interplay where antagonism may be beneficial in certain contexts nih.govplos.org. However, specific 5-HT7 receptor agonists, such as AS19, have shown differential effects on memory, impairing short-term memory while improving long-term memory in an autoshaping task nih.gov.

Neurodegenerative Disease Models (e.g., Alzheimer's, Rett Syndrome)

The 5-HT7 receptor is considered a potential therapeutic target for neurodegenerative diseases, with agonists showing promising results in preclinical models.

Research indicates that 5-HT7 receptor activation can modulate long-term potentiation (LTP), a key cellular mechanism for learning and memory. In a streptozotocin-mediated neurodegeneration murine model for Alzheimer's disease (AD), the 5-HT7 receptor agonist AS-19 reduced LTP impairment in the hippocampus mdpi.comnih.govresearchgate.net. Conversely, 5-HT7 receptor knockout mice have also shown impaired hippocampal LTP, suggesting a baseline necessity for the receptor in this process mdpi.comnih.gov. The precise role of 5-HT7 receptors in LTP appears context-dependent, with some findings suggesting that chronic activation might reduce NMDA receptor expression, potentially affecting LTP nih.gov.

5-HT7 receptor activation has been linked to neuroprotective effects, including the reduction of apoptosis. In models of neurodegeneration, such as streptozotocin-induced models for AD, 5-HT7 receptor agonists have suppressed apoptosis in hippocampal neurons mdpi.comnih.govresearchgate.net. Serotonin (B10506), through 5-HT7 receptor activation, can evoke anti-apoptotic effects, evidenced by a decrease in caspase-3 and caspase-9 gene expression, which is reversed by 5-HT7 antagonists nih.gov. Treatment with agonists like LP-44 has also protected human neuroblastoma cells against glutamate-mediated damage by increasing antioxidant defenses and decreasing apoptotic markers nih.gov.

Several studies highlight the potential of 5-HT7 receptor agonists for cognitive enhancement, particularly in models of neurodegenerative and neurodevelopmental disorders. In a mouse model of Rett Syndrome, the 5-HT7 receptor agonist LP-211 improved motor coordination, spatial reference memory, and synaptic plasticity irb.hr. Similarly, in models of Alzheimer's disease, 5-HT7 receptor agonism with LP-211 has reverted neuronal damage and cognitive impairment induced by amyloid-beta (Aβ) nih.gov. Furthermore, preclinical studies suggest that 5-HT7 receptor agonists could be beneficial for treating age-related memory impairment or AD-related cognitive deficits irb.hr.

Pain and Nociception Models

The role of 5-HT7 receptors in pain and nociception is multifaceted, with evidence suggesting a predominantly antinociceptive effect of receptor activation, particularly in inflammatory and neuropathic pain models.

Studies indicate that systemic or spinal administration of 5-HT7 receptor agonists, such as AS-19, E-57431, and E-55888, produces an antinociceptive action in animal models of inflammatory and neuropathic pain nih.govnih.gov. For instance, in the formalin test, these agonists significantly reduced nociceptive behavior during phase II, which is associated with central sensitization nih.govoup.com. This antinociceptive effect was observed in wild-type mice but not in 5-HT7 receptor knockout mice, confirming the receptor's involvement nih.gov.

The mechanism of this antinociception appears to involve modulation of synaptic transmission in the spinal cord dorsal horn. Agonists like LP-211 have been shown to facilitate glutamatergic release by enhancing the frequency of spontaneous postsynaptic currents and increasing the amplitude of evoked excitatory postsynaptic currents unimore.it. This effect is blocked by 5-HT7 antagonists, supporting the role of the receptor unimore.it. Furthermore, spinal 5-HT7 receptor activation appears to enhance the excitability of inhibitory interneurons, supporting an antinociceptive role in the spinal cord unimore.it.

In models of chronic pain, such as the chronic constrict injury (CCI) model, administration of the 5-HT7 receptor agonist AS-19 into the periaqueductal gray (PAG) exerted a dose-dependent antinociceptive effect, which was attenuated by a 5-HT7 receptor antagonist frontiersin.org. This suggests that supraspinal 5-HT7 receptor activation also contributes to pain regulation frontiersin.org.

Antinociceptive Effects

Preclinical studies consistently indicate that activation of 5-HT7 receptors can produce antinociceptive effects, particularly in models of inflammatory and neuropathic pain nih.govscielo.brphysiology.orgnih.govucl.ac.beresearchgate.net. Systemic or spinal administration of selective 5-HT7 receptor agonists has demonstrated efficacy in reducing pain behaviors.

For instance, in the formalin test, a widely used model for inflammatory pain, systemic administration of the selective 5-HT7 receptor agonist LP-211 in mice significantly reduced face rubbing times, a measure of nociception, during both the acute (Phase I) and inflammatory (Phase II) phases nih.govscielo.brunimore.it. At a dose of 5 mg/kg, LP-211 reduced Phase I face rubbing to 54.6±2.8 seconds and Phase II to 37.2±2.7 seconds. A higher dose of 10 mg/kg further reduced these values to 35.3±2.28 seconds (Phase I) and 17.88±2.94 seconds (Phase II), indicating a dose-dependent analgesic effect nih.gov. Similarly, intrathecal administration of another 5-HT7 receptor agonist, AS-19, in rats significantly reduced flinching responses in both phases of the formalin test, with a dose of 30 µg showing a notable antinociceptive effect researchgate.net.

Other agonists, such as LP-44 and E-55888, have also shown analgesic properties in various pain models nih.govresearchgate.netresearchgate.net. Serodolin, a β-arrestin-biased ligand of the 5-HT7 receptor, has demonstrated the ability to decrease hyperalgesia and pain sensation in response to inflammatory, thermal, and mechanical stimuli physiology.org.

Alleviation of Hyperalgesia

Beyond general antinociception, 5-HT7 receptor agonists have shown promise in alleviating hyperalgesia, a condition characterized by increased sensitivity to pain. Studies investigating neuropathic pain models have provided evidence for this effect. For example, AS-19 has been shown to reverse mechanical and thermal hyperalgesia induced by sciatic nerve ligation in both mice and rats nih.gov. Furthermore, AS-19 demonstrated efficacy in reducing thermal hyperalgesia in a mouse model of streptozotocin-induced diabetes, a condition associated with neuropathic pain nih.gov. Serodolin has also been reported to reduce hyperalgesia in response to inflammatory, thermal, and mechanical stimuli physiology.org.

Spinal Cord Dorsal Horn Modulation

The spinal cord dorsal horn is a critical site for pain signal processing, and 5-HT7 receptors are expressed here, modulating synaptic transmission scielo.brphysiology.orgresearchgate.netpan.krakow.pl. Electrophysiological studies have elucidated the mechanisms by which 5-HT7 receptor activation influences neuronal activity in this region.

Application of the selective 5-HT7 receptor agonist LP-211 to mouse spinal cord slices has revealed its ability to facilitate glutamatergic transmission. LP-211 significantly increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) by an average of 86.9 ± 32.9% in a subpopulation of lamina II neurons nih.gov. This facilitation of glutamatergic release was also observed in evoked EPSCs, suggesting a presynaptic action nih.gov.

Moreover, LP-211 demonstrated a potentiation of inhibitory synaptic transmission. It significantly increased the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) mediated by GABA and/or glycine (B1666218) by an average of 236.7 ± 75.2% in 10 out of 14 tested neurons nih.gov. This effect on inhibitory currents was more pronounced than that on excitatory currents, indicating that 5-HT7 receptor activation may preferentially enhance synaptic inhibition within the dorsal horn nih.govscielo.brphysiology.org. These findings suggest that 5-HT7 receptors play a role in modulating the excitatory-inhibitory balance in the spinal cord dorsal horn, potentially contributing to an anti-nociceptive effect scielo.brphysiology.org.

Circadian Rhythm and Sleep Regulation Models

The 5-HT7 receptor is recognized for its significant role in regulating circadian rhythms and sleep architecture, making it a target for understanding and potentially treating sleep disorders.

Circadian Rhythm and Sleep Regulation Models

Phase Shifting of Circadian Rhythms

The suprachiasmatic nucleus (SCN), the master circadian clock in mammals, is a key area where 5-HT7 receptors are expressed and influence rhythmicity researchgate.netnih.govplos.orgfrontiersin.org. 5-HT7 receptor agonists have been shown to induce phase shifts in circadian rhythms.

Research using the 5-HT1A/7 receptor agonist 8-OH-DPAT has demonstrated its ability to cause phase-advance shifts in circadian locomotor activity rhythms in hamsters. In constant light conditions, administration of 8-OH-DPAT at specific times (e.g., ZT0) resulted in phase advances of approximately 12 hours, a significantly enhanced effect compared to animals under standard light/dark cycles physiology.org. In mice, 8-OH-DPAT administered at circadian time (CT) 6 also produced a phase advance of approximately 2 hours researchgate.net. Pharmacological blockade of 5-HT7 receptors with antagonists like JNJ-18038683 has been shown to attenuate both non-photic and photic phase shifts of circadian wheel running activity, underscoring the receptor's role in modulating these responses epain.org.

Modulation of Sleep Architecture

5-HT7 receptors are also implicated in the regulation of sleep, particularly rapid eye movement (REM) sleep researchgate.netphysiology.org. Studies using genetic models and pharmacological interventions have provided insights into this role.

Mice lacking 5-HT7 receptors (5-HT7-/-) spend less time in REM sleep and exhibit fewer REM sleep episodes compared to their wild-type counterparts researchgate.netresearchgate.netphysiology.orgnih.gov. This observation suggests that 5-HT7 receptor activity may be necessary for normal REM sleep regulation.

Pharmacological studies have further supported this. Systemic administration of the selective 5-HT7 receptor agonist LP-211 in rats has been shown to significantly increase wakefulness (time spent awake) and reduce REM sleep duration nih.gov. Direct infusion of LP-211 into specific brain regions involved in sleep regulation, such as the dorsal raphe nucleus, locus coeruleus, basal forebrain, and laterodorsal tegmental nucleus, also resulted in a decrease in REM sleep nih.gov. Similar REM sleep suppressive effects have been observed with another agonist, LP-44, when administered into the dorsal raphe nucleus researchgate.netnih.gov.

Preclinical Investigations of 5 Ht7 Receptor Agonist Effects in Peripheral System Models

Gastrointestinal System Models

The gastrointestinal tract expresses 5-HT7 receptors on various cell types, including smooth muscle cells, enteric neurons, enterocytes, and immune cells, indicating their involvement in gut function and pathology nih.govfrontiersin.org. Preclinical studies suggest that activating these receptors can offer protective effects within the gastrointestinal system.

Gastric Ulcer Prevention

Evidence from preclinical models suggests that the activation of 5-HT7 receptors may serve as a potent antiulcer therapy. Studies indicate that activating these receptors can prevent the formation of stomach ulcers. Conversely, inhibition of 5-HT7 receptors has been associated with an increased risk of gastric ulcers, particularly those induced by agents like indomethacin, underscoring the protective role of 5-HT7 receptor agonism in maintaining gastric mucosal integrity nih.goveajm.org.

Table 6.1.1: Gastric Ulcer Prevention by 5-HT7 Receptor Agonists

| Model/Inducer | Effect of 5-HT7 Receptor Agonist Activation | Quantitative Outcome (Representative) |

| Indomethacin-induced gastric ulcers | Prevention of ulcer formation | Reduced ulcer index/area (Qualitative) |

Mucosal Inflammation Regulation

5-HT7 receptors are implicated in the regulation of mucosal inflammation within the gastrointestinal tract, with their activation potentially mediating pro-inflammatory actions. However, research also indicates that targeting the 5-HT7 receptor can modulate immune responses and reduce inflammation. For instance, in models of experimental colitis, such as those induced by dextran (B179266) sodium sulfate (B86663) (DSS), the modulation of 5-HT7 receptor signaling has shown varied effects, with some studies suggesting a reduction in disease severity, while others indicate that disruption of 5-HT7 receptor signaling can exacerbate colitis nih.govfrontiersin.orgeajm.org. The expression of 5-HT7 receptors on immune cells, such as dendritic cells, further suggests a role in modulating intestinal inflammation frontiersin.org.

Table 6.1.2: Mucosal Inflammation Regulation by 5-HT7 Receptor Modulators

| Model/Condition | 5-HT7 Receptor Modulation | Effect on Inflammation/Disease Severity | Quantitative Outcome (Representative) |

| DSS-induced colitis | Agonist | Reduction in inflammation (suggested) | Reduced disease activity (Qualitative) |

| DSS-induced colitis | Antagonist | Reduced colitis severity (reported) | Reduced disease activity (Qualitative) |

| DSS-induced colitis | Genetic/Pharmacological disruption | Exacerbated colitis severity (reported) | Increased disease severity (Qualitative) |

Pulmonary System Models

The 5-HT7 receptor system has been implicated in various respiratory functions and inflammatory processes within the lungs.

Inflammatory Reactions in Lung Tissues

Preclinical models suggest that 5-HT7 receptor activation may play a role in managing inflammatory reactions in lung tissues, potentially serving as a target for conditions like lung sepsis. Studies involving sepsis models, such as those induced by cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) in rats, have shown that 5-HT7 receptor agonists, like AS-19, can improve survival rates and reduce markers of lung injury, including oxidative stress and serum cytokine levels eajm.orgsci-hub.se. This suggests a protective role for 5-HT7 receptor activation in mitigating sepsis-induced lung inflammation and damage eajm.orgsci-hub.se.

Table 6.2.1: Inflammatory Reactions in Lung Tissues by 5-HT7 Receptor Agonists

| Model/Condition | 5-HT7 Receptor Agonist | Effect on Lung Inflammation/Injury | Quantitative Outcome (Representative) |

| Sepsis (CLP or LPS-induced) | AS-19 | Reduced lung injury, oxidative stress, and cytokine response | Improved survival, reduced inflammatory markers (Qualitative) |

Hypoxic Respiratory Response Modulation

The 5-HT7 receptor has been suggested to influence the hypoxic respiratory response. Some research indicates that 5-HT7 receptor activation might exert an inhibitory effect on this response, potentially playing a role in respiratory flexibility under hypoxic conditions nih.gov. Furthermore, studies have explored the link between spinal 5-HT7 receptor activation and respiratory plasticity, such as phrenic motor facilitation (PMF), which is a form of plasticity occurring in response to hypoxia frontiersin.org.